benzyl N-[2-(N-tert-butylanilino)-2-oxoethyl]carbamate
Description
Properties
Molecular Formula |
C20H24N2O3 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
benzyl N-[2-(N-tert-butylanilino)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C20H24N2O3/c1-20(2,3)22(17-12-8-5-9-13-17)18(23)14-21-19(24)25-15-16-10-6-4-7-11-16/h4-13H,14-15H2,1-3H3,(H,21,24) |
InChI Key |
OYMLWEBIXKMGCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(C1=CC=CC=C1)C(=O)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CBZ-N’-TERT-BUTYL-DL-PHENYLGLYCINAMIDE typically involves the reaction of tert-butylamine with benzyl chloroformate in the presence of a base, followed by the addition of phenylglycine . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for N-CBZ-N’-TERT-BUTYL-DL-PHENYLGLYCINAMIDE are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-CBZ-N’-TERT-BUTYL-DL-PHENYLGLYCINAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions typically involve the use of bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-CBZ-N’-TERT-BUTYL-DL-PHENYLGLYCINAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of enzyme inhibitors and as a model compound in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-CBZ-N’-TERT-BUTYL-DL-PHENYLGLYCINAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights
In contrast, compounds with benzyl () or allyl () substituents exhibit lower steric bulk, favoring faster reaction kinetics but reduced stability. Diethylcarbamoyl groups () introduce electron-donating effects, accelerating nucleophilic acyl substitution reactions compared to the electron-neutral tert-butylanilino group.
Solubility and Bioavailability
- The hydrophobic tert-butyl and benzyl groups in the target compound may reduce aqueous solubility, limiting bioavailability. Compounds with polar substituents (e.g., hydroxypiperidine in ) show improved solubility due to hydrogen-bonding capabilities.
Synthetic Applications
- The target compound’s carbamate group is a superior leaving group compared to amides (), making it more reactive in peptide couplings. However, allyl-substituted carbamates () offer orthogonal reactivity for click chemistry modifications.
Biological Activity N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs () demonstrate selective β-cell modulation, whereas the tert-butylanilino group in the target compound may target hydrophobic enzyme pockets, as seen in kinase inhibitors ().
Biological Activity
Benzyl N-[2-(N-tert-butylanilino)-2-oxoethyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound possesses a molecular formula of C18H24N2O3 and a molecular weight of 320.4 g/mol. The structure includes a carbamate functional group, a benzyl moiety, and a tert-butylanilino substituent, which may influence its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant capabilities, potentially protecting cells from oxidative stress.
- Enzyme Inhibition : The carbamate group is known to interact with various enzymes, suggesting that this compound may inhibit specific enzymatic pathways related to disease processes.
- Cell Proliferation Modulation : Some studies indicate that compounds with similar scaffolds can modulate cell proliferation, particularly in cancer cells.
Case Studies and Experimental Data
- β-Cell Protective Activity : Research has highlighted the potential of derivatives of the 2-oxoethyl scaffold in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress. For instance, a related compound showed maximal activity at 100% with an EC50 value of , indicating strong protective effects against ER stress-induced cell death .
- Antiviral Activity : Related compounds have been studied for their antiviral properties, showing efficacy against various viral strains. This suggests that this compound may also exhibit similar antiviral effects .
- Larvicidal Activity : Similar compounds have demonstrated significant larvicidal activity in bioassays, indicating potential applications in pest control and public health .
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| Benzyl N-methyl-N-(2-oxoethyl)carbamate | C15H19N2O3 | Methyl group instead of tert-butyl | Moderate antioxidant activity |
| Tert-butyl (2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)-2-oxoethyl)carbamate | C20H25N2O4 | Incorporates a benzo[d][1,3]dioxin moiety | Potential anti-inflammatory properties |
| Tert-butyl benzyl(2-oxoethyl)carbamate | C17H23N2O3 | Lacks aniline component | Limited biological data available |
Q & A
Q. Table 1: Comparison of Synthetic Approaches
Basic: What analytical techniques are most effective for characterizing the tert-butylanilino and carbamate groups in this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₂₀H₂₃N₂O₃: calc. 363.1709, obs. 363.1712) .
- IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O of carbamate) and ~1650 cm⁻¹ (amide C=O) .
Advanced: How does this compound interact with biological targets at the molecular level?
Methodological Answer:
The compound’s tert-butylanilino group enables covalent binding to nucleophilic residues (e.g., cysteine or lysine) in enzyme active sites. Key methodologies include:
- X-ray Crystallography : Resolve binding modes in enzyme-inhibitor complexes (e.g., HIV protease studies) .
- Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates to quantify inhibition kinetics .
- Molecular Dynamics Simulations : Predict binding stability and conformational changes upon covalent modification .
Key Finding : The tert-butyl group enhances steric hindrance, reducing off-target interactions compared to smaller alkyl substituents .
Advanced: How can researchers resolve contradictions in reported biological activities across studies?
Methodological Answer:
Contradictions often arise from differences in:
- Purity and Isomeric Composition : Use HPLC (>99% purity) and chiral chromatography to confirm enantiomeric excess .
- Experimental Models : Compare in vitro (cell-free assays) vs. in vivo (murine models) results to assess bioavailability and metabolism .
- Dosage and Solubility : Optimize DMSO concentration (<0.1% v/v) to avoid solvent-induced artifacts .
Case Study : Discrepancies in anti-cancer activity were resolved by correlating cellular uptake (via LC-MS quantification) with cytotoxicity .
Advanced: What structural modifications enhance the bioactivity of this compound, and what are the trade-offs?
Methodological Answer:
- Modifications :
- SAR Insights :
- Table 2: Bioactivity of Structural Analogs
| Analog Structure | Target Affinity (Ki, nM) | Solubility (mg/mL) | Source |
|---|---|---|---|
| Benzyl with -NO₂ substituent | 12 ± 2 | 0.5 | |
| Ethyl-to-Propyl Chain Extension | 8 ± 1 | 0.2 | |
| tert-Butyl-to-Cyclohexyl Replacement | 25 ± 3 | 1.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
